2-(4-Bromo-2-iodophenyl)ethan-1-ol
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Overview
Description
2-(4-Bromo-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-iodophenyl)ethan-1-ol typically involves the halogenation of phenyl ethanol derivatives. One common method is the bromination of 2-iodophenylethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-Bromo-2-iodophenyl)ethanone, while reduction could produce 2-(4-Bromo-2-iodophenyl)ethane.
Scientific Research Applications
2-(4-Bromo-2-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)ethan-1-ol
- 2-(4-Bromo-2-fluorophenyl)ethan-1-ol
- 2-(4-Bromo-2-methylphenyl)ethan-1-ol
Uniqueness
2-(4-Bromo-2-iodophenyl)ethan-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. This dual halogenation can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrIO |
---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
2-(4-bromo-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI Key |
BDPFTGDYYSSMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CCO |
Origin of Product |
United States |
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